DL-Tryptophan
Overview
Description
DL-Tryptophan is a racemic mixture of the D- and L- isomers of tryptophan, an essential amino acid. It is characterized by the presence of an indole functional group, making it unique among amino acids. Tryptophan is crucial for protein synthesis and serves as a precursor for several important biomolecules, including serotonin, melatonin, and vitamin B3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Tryptophan can be synthesized through various methods. One common approach involves the decarboxylation of tryptophan using copper catalysts . Another method includes the enzymatic route, where specific enzymes catalyze the formation of this compound from precursor molecules .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce tryptophan, which is then harvested and purified . High-performance liquid chromatography (HPLC) is frequently used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: DL-Tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions often involve hydrogenation processes.
Substitution: Substitution reactions can occur at the indole ring, facilitated by electrophilic reagents.
Major Products: The major products formed from these reactions include serotonin, melatonin, and various indole derivatives .
Scientific Research Applications
DL-Tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Essential for studying protein synthesis and metabolic pathways.
Industry: Used in the production of dietary supplements and as a feed additive to enhance animal growth.
Mechanism of Action
DL-Tryptophan exerts its effects primarily through its conversion to serotonin and melatonin. The indole ring of tryptophan interacts with various enzymes and receptors in the body, influencing mood, sleep, and immune function . The kynurenine pathway is another significant metabolic route, leading to the production of kynurenine and other metabolites involved in immune regulation .
Comparison with Similar Compounds
L-Tryptophan: The naturally occurring isomer, essential for protein synthesis.
D-Tryptophan: Less common, found in some peptides and has unique metabolic pathways.
Uniqueness: DL-Tryptophan’s racemic nature allows it to be used in a broader range of applications compared to its individual isomers. Its ability to be converted into multiple biologically active compounds makes it a versatile tool in both research and industry .
Properties
IUPAC Name |
2-amino-3-(1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021418 | |
Record name | DL-Tryptophan | |
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Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS], Solid | |
Record name | DL-Tryptophan | |
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Record name | (±)-Tryptophan | |
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Boiling Point |
289.00 to 291.00 °C. @ 760.00 mm Hg | |
Record name | (±)-Tryptophan | |
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CAS No. |
54-12-6, 27813-82-7, 73-22-3 | |
Record name | (±)-Tryptophan | |
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Record name | Tryptophan, DL | |
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Record name | Tryptophan | |
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Record name | DL-Tryptophan | |
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Record name | DL-tryptophan | |
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Record name | TRYPTOPHAN, DL- | |
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Record name | (±)-Tryptophan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
293 °C | |
Record name | (±)-Tryptophan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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